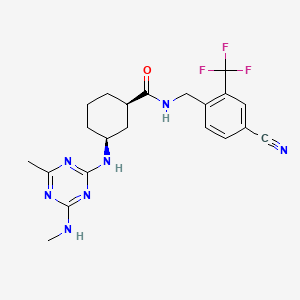

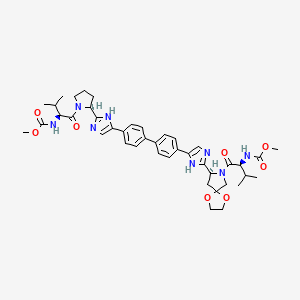

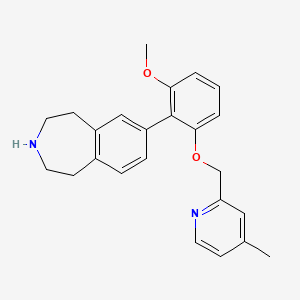

GSK8573

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

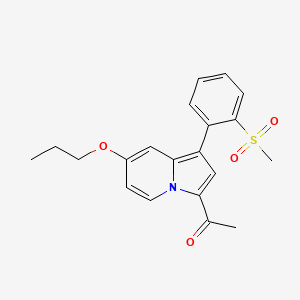

The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .Molecular Structure Analysis

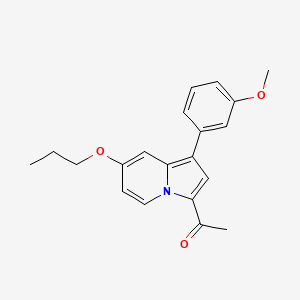

The molecular formula of GSK8573 is C20H21NO3 . Its molecular weight is 323.39 .Physical And Chemical Properties Analysis

GSK8573 is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .科学研究应用

Epigenetic Research Control

GSK8573: serves as an inactive control compound for GSK2801 , which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains . This makes it valuable in experiments as a negative control to help distinguish the specific effects of active compounds from other variables in the biological system.

Bromodomain Binding Studies

The compound has demonstrated binding activity to BRD9 with a Kd value of 1.04 μM , while being inactive against BAZ2A/B and other bromodomain families . This specificity can be utilized in binding studies to understand the interaction between bromodomains and their inhibitors.

Gene Expression Profiling

GSK8573 has been used in experiments to observe changes in gene expression profiles. For instance, cells treated with GSK8573 can be compared to those treated with active compounds to observe the differential effects on gene expression, particularly in the context of histone acetylation markers like H3K27ac .

作用机制

Target of Action

GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains . The primary target of GSK8573 is BRD9, a bromodomain-containing protein . Bromodomains are acetyl-lysine specific protein interaction domains that modulate gene transcription .

Mode of Action

GSK8573 interacts with its target, BRD9, by binding to it. The binding activity of GSK8573 to BRD9 has a dissociation constant (Kd) value of 1.04 μM . It is inactive against baz2a/b and other bromodomain family .

Biochemical Pathways

The related compound gsk2801, for which gsk8573 serves as a control, is known to inhibit baz2a and baz2b bromodomains . These bromodomains are part of the nucleolar remodeling complex (NoRC) that regulates the expression of noncoding RNAs .

Pharmacokinetics

It is known that gsk8573 is a solid compound with a molecular weight of 32339 . It is soluble in DMSO .

Result of Action

Instead, it is used in biological experiments to serve as a control for GSK2801 .

Action Environment

For instance, it can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

属性

IUPAC Name |

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGNWWJANJWNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)

![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)

![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)